

Benchmarking the synthesis of 2-Methyl-4-nitro-2H-indazole against other methods

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Compound of Interest

Compound Name: 2-Methyl-4-nitro-2H-indazole

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A Comparative Guide to the Synthesis of 2-Methyl-4-nitro-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for **2-Methyl-4-nitro-2H-indazole**, a heterocyclic compound of interest in medicinal chemistry. The following sections detail and compare various synthetic routes, offering quantitative data, experimental protocols, and workflow visualizations to aid in methodological selection and optimization.

Quantitative Performance Comparison

The selection of a synthetic route is often a trade-off between yield, reaction time, and the complexity of reagents and conditions. The following table summarizes key quantitative data for plausible and established synthesis pathways relevant to **2-Methyl-4-nitro-2H-indazole**.

Method	Starting Materials	Key Reagents/Catalysts	Reaction Time (h)	Yield (%)	Purity Notes
A: Direct Methylation	4-Nitro-1H-indazole, Methylating Agent	Dimethyl sulfate, Base (optional)	~12	~78*	Product mixture may require chromatography
B: Cadogan Reductive Cyclization	2,3-Dinitrotoluene, Methylamine	Triethyl phosphite	2-4	Moderate	Substrate dependent, potential for side products
C: Copper-Catalyzed Three-Component Synthesis	2-Bromo-3-nitrobenzaldehyde, Methylamine, Sodium azide	Copper(I) salt, Ligand (e.g., TMEDA)	12-24	Good	Tolerates a wide range of functional groups

*Yield is based on the synthesis of the constitutional isomer, 2-Methyl-6-nitro-2H-indazole, as a comparable benchmark.^[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for the synthesis of **2-Methyl-4-nitro-2H-indazole** and related structures.

Method A: Direct N-Methylation of 4-Nitro-1H-indazole

This method is adapted from the successful synthesis of the constitutional isomer 2-Methyl-6-nitro-2H-indazole and is supported by literature indicating that methylation of 4-nitroindazole under neutral conditions favors the N2-position.^[2]

- Procedure:

- Dissolve 4-nitro-1H-indazole (1.0 eq) in dichloromethane.
- Add dimethyl sulfate (1.1 eq) and dimethyl sulfoxide (catalytic amount) to the solution.
- Heat the mixture to reflux and maintain for approximately 12 hours, monitoring the reaction by TLC.
- After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate **2-Methyl-4-nitro-2H-indazole**.

Method B: Cadogan-Type Reductive Cyclization

This approach involves the deoxygenative cyclization of a substituted nitro compound.

- Procedure:
 - Synthesize the Schiff base precursor by condensing 2-nitro-6-methylbenzaldehyde with methylamine.
 - Heat the resulting imine in an excess of triethyl phosphite.
 - The reaction proceeds via a nitrene intermediate, which undergoes cyclization to form the indazole ring.
 - Distill off the excess triethyl phosphite and purify the residue by column chromatography.

Method C: Copper-Catalyzed Three-Component Synthesis

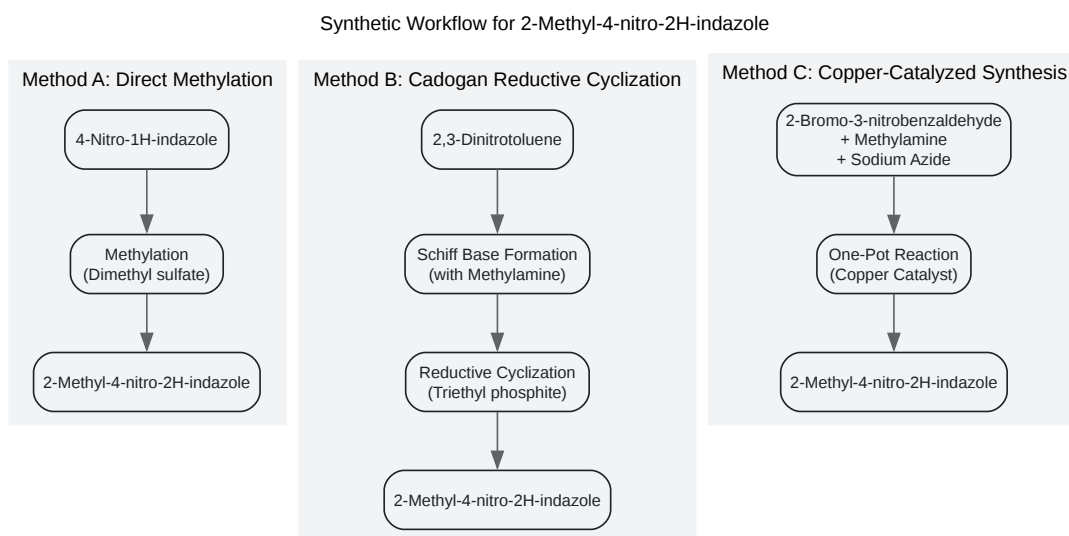
This one-pot reaction is a versatile method for constructing the 2H-indazole core.^[3]

- Procedure:

- Combine 2-bromo-3-nitrobenzaldehyde (1.0 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., TMEDA, 10 mol%) in a suitable solvent such as DMSO.
- Add methylamine (1.2 eq) and sodium azide (2.0 eq).
- Heat the reaction mixture at a specified temperature (e.g., 120 °C) for 12-24 hours.
- Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
- Wash the combined organic extracts, dry, and concentrate.
- Purify the crude product by column chromatography.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.



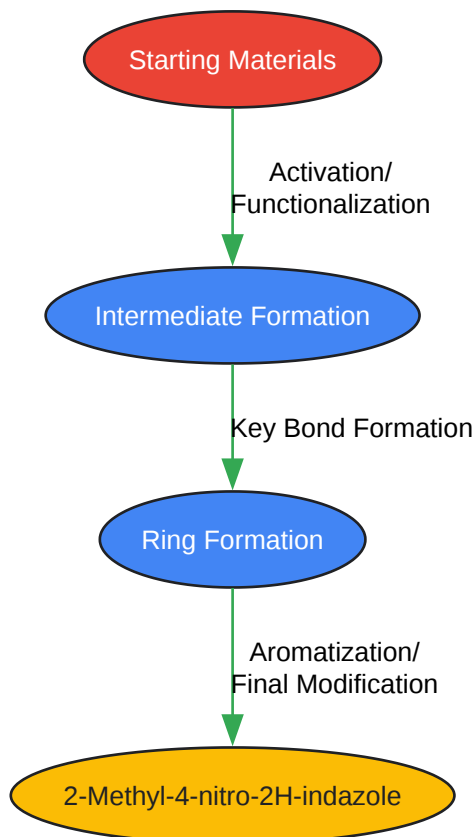
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Caption: Comparative workflows for the synthesis of **2-Methyl-4-nitro-2H-indazole**.

Signaling Pathway Analogy in Synthesis

While not a biological signaling pathway, the logic of a multi-step chemical synthesis can be visualized in a similar manner, with each step representing a transformation leading to the final product.

Conceptual Synthesis Pathway



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Caption: A conceptual diagram of a multi-step chemical synthesis.

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